
Benzyl (5-bromothiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-bromothiophen-2-yl)carbamate is an organic compound with the molecular formula C12H10BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromothiophen-2-yl)carbamate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Benzyl (5-bromothiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: It can be used in the production of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Benzyl (5-bromothiophen-2-yl)carbamate depends on its specific applicationThe bromine atom and the carbamate linkage can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromothiophene-2-carboxylic acid: A precursor in the synthesis of Benzyl (5-bromothiophen-2-yl)carbamate.
Benzyl carbamate: Lacks the thiophene ring and bromine atom, resulting in different chemical properties.
Thiophene derivatives: Various thiophene-based compounds with different substituents can be compared to highlight the unique properties of this compound.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H10BrNO2S |
|---|---|
Poids moléculaire |
312.18 g/mol |
Nom IUPAC |
benzyl N-(5-bromothiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-7-11(17-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Clé InChI |
RWRNXNKHQHBTEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


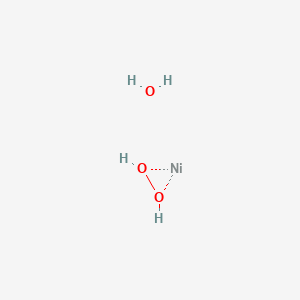
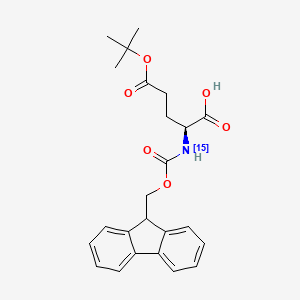
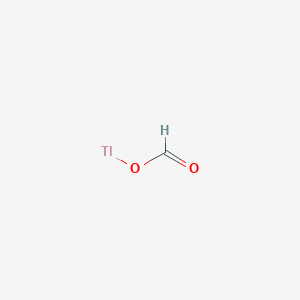

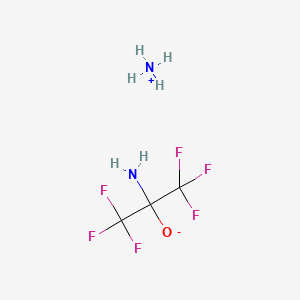

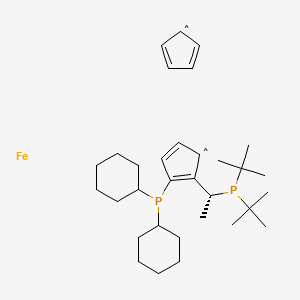
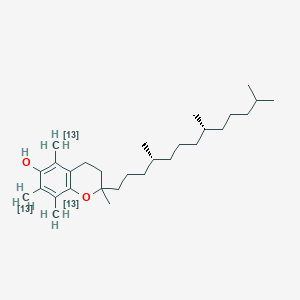
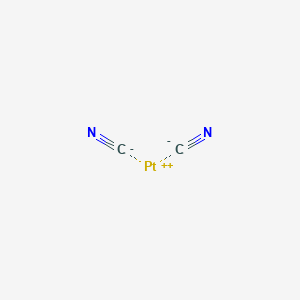


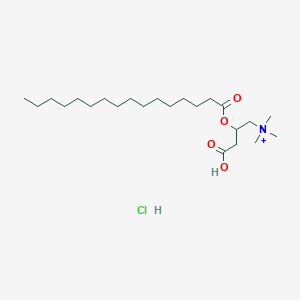
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)

